molecular formula C34H65ClN2O7S B12320598 trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride

trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride

Cat. No.: B12320598
M. Wt: 681.4 g/mol
InChI Key: REQJQMYQCAVWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lincomycin 2-palmitate hydrochloride is a derivative of lincomycin, a lincosamide antibiotic. It is primarily used for its antibacterial properties, particularly against Gram-positive bacteria. This compound is a palmitate ester of lincomycin, which enhances its solubility and absorption in the body. Lincomycin 2-palmitate hydrochloride is often used in veterinary medicine and for treating severe bacterial infections in humans who are allergic to penicillin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lincomycin 2-palmitate hydrochloride involves the esterification of lincomycin with palmitic acid. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The resulting ester is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of lincomycin 2-palmitate hydrochloride follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces lincolnensis to produce lincomycin, followed by chemical modification to introduce the palmitate group. The final product is then crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Lincomycin 2-palmitate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lincomycin 2-palmitate hydrochloride has several scientific research applications:

Mechanism of Action

Lincomycin 2-palmitate hydrochloride exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits the peptidyl transferase activity, thereby preventing the elongation of the peptide chain during protein synthesis. The compound specifically targets the 23S rRNA within the ribosome, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Lincomycin 2-palmitate hydrochloride is often compared with other lincosamide antibiotics, such as clindamycin. While both compounds share a similar mechanism of action, clindamycin is generally more potent and has a broader spectrum of activity. lincomycin 2-palmitate hydrochloride is preferred in certain cases due to its better solubility and absorption properties .

Similar Compounds

Properties

Molecular Formula

C34H65ClN2O7S

Molecular Weight

681.4 g/mol

IUPAC Name

[4,5-dihydroxy-6-[2-hydroxy-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride

InChI

InChI=1S/C34H64N2O7S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)37)35-33(41)26-22-25(20-7-2)23-36(26)4;/h24-26,28-32,34,37,39-40H,6-23H2,1-5H3,(H,35,41);1H

InChI Key

REQJQMYQCAVWHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)O)NC(=O)C2CC(CN2C)CCC)O)O.Cl

Origin of Product

United States

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